1-Methylcyclopent-3-en-1-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H11N |
|---|---|
Molecular Weight |
97.16 g/mol |
IUPAC Name |
1-methylcyclopent-3-en-1-amine |
InChI |
InChI=1S/C6H11N/c1-6(7)4-2-3-5-6/h2-3H,4-5,7H2,1H3 |
InChI Key |
ZPMRKSUZGGSTQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC=CC1)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 1-Methylcyclopent-3-en-1-amine (CAS 1909320-31-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methylcyclopent-3-en-1-amine is a cyclic tertiary allylic amine that holds potential as a building block in medicinal chemistry and materials science. Its rigid cyclopentene scaffold, combined with the reactive allylic amine functionality, makes it an intriguing candidate for the synthesis of novel chemical entities. This guide provides a comprehensive overview of its properties, a putative synthetic route, and an exploration of its potential applications, grounded in the established chemistry of related compounds. As a Senior Application Scientist, this document is structured to deliver not just data, but also to explain the scientific reasoning behind the proposed methodologies, ensuring a trustworthy and authoritative resource for laboratory professionals.
Physicochemical Properties
The compound is most commonly supplied as its hydrochloride salt, which enhances its stability and solubility in aqueous media. The properties of both the free base and the hydrochloride salt are summarized below.
| Property | 1-Methylcyclopent-3-en-1-amine | 1-Methylcyclopent-3-en-1-amine Hydrochloride |
| CAS Number | 1909320-31-5 (for HCl salt) | 1909320-31-5 |
| Molecular Formula | C₆H₁₁N | C₆H₁₂ClN |
| Molecular Weight | 97.16 g/mol (calculated) | 133.62 g/mol |
| Appearance | Likely a colorless to pale yellow liquid (inferred) | White to off-white powder/solid |
| Solubility | Soluble in organic solvents (inferred) | Soluble in water |
| Boiling Point | Not determined | Not determined |
| Melting Point | Not determined | Not determined |
Putative Synthetic Pathway and Experimental Protocol
An alternative approach involves the conversion of the corresponding tertiary alcohol, 1-methylcyclopent-3-en-1-ol, to the amine. This transformation can be achieved through various methods, including the Ritter reaction or by converting the alcohol to a good leaving group followed by nucleophilic substitution with an amine source.[2][3]
Below is a proposed two-step synthesis starting from 3-cyclopenten-1-one.
Caption: Proposed synthetic pathway for 1-Methylcyclopent-3-en-1-amine.
Step 1: Synthesis of 3-Methylcyclopent-2-en-1-one (Intermediate)
This intermediate can be synthesized from 3-cyclopenten-1-one through a variety of methods, including a conjugate addition of a methyl group using an organocuprate reagent.
Step 2: Reductive Amination to 1-Methylcyclopent-3-en-1-amine
Reductive amination is a robust method for synthesizing amines from carbonyl compounds.[4][5] This process involves the in-situ formation of an imine from the ketone and an amine source (in this case, ammonia), followed by reduction to the desired amine.[6]
Experimental Protocol (Putative):
-
Reaction Setup: To a solution of 3-methylcyclopent-2-en-1-one (1.0 eq) in a suitable solvent such as methanol or ethanol in a pressure vessel, add a source of ammonia (e.g., a solution of ammonia in methanol or ammonium chloride with a base).
-
Reducing Agent: Add a reducing agent. Sodium cyanoborohydride (NaBH₃CN) is a common choice as it selectively reduces the imine in the presence of the ketone.[4] Alternatively, catalytic hydrogenation can be employed using a catalyst like Raney Nickel or a palladium catalyst under a hydrogen atmosphere.[5]
-
Reaction Conditions: Seal the vessel and stir the reaction mixture at room temperature or with gentle heating. The reaction progress should be monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, quench the reaction by carefully adding water or a dilute acid. Extract the product into an organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography.
-
Salt Formation (Optional): To prepare the hydrochloride salt, dissolve the purified free amine in a suitable solvent (e.g., diethyl ether) and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in an organic solvent. The hydrochloride salt will precipitate and can be collected by filtration.
Spectroscopic Characterization (Predicted)
While experimental spectra are not publicly available, the expected spectroscopic features can be predicted based on the structure of 1-Methylcyclopent-3-en-1-amine.
¹H NMR Spectroscopy
-
Vinyl Protons (-CH=CH-): A signal in the range of 5.5-6.0 ppm, likely a multiplet.
-
Allylic Protons (-CH₂-C=C): Signals in the range of 2.0-2.5 ppm.
-
Methyl Protons (-CH₃): A singlet in the range of 1.0-1.5 ppm.
-
Amine Protons (-NH₂): A broad singlet, the chemical shift of which is dependent on concentration and solvent.
¹³C NMR Spectroscopy
-
Vinyl Carbons (-CH=CH-): Signals in the range of 120-140 ppm.
-
Quaternary Carbon (C-N): A signal in the range of 50-60 ppm.
-
Allylic Carbons (-CH₂-): Signals in the range of 30-40 ppm.
-
Methyl Carbon (-CH₃): A signal in the range of 20-30 ppm.
Infrared (IR) Spectroscopy
-
N-H Stretch: For the primary amine, two medium-intensity peaks are expected in the range of 3300-3500 cm⁻¹. Tertiary amines do not show this peak.[7] Since the target molecule is a primary amine, these peaks should be present.
-
C=C Stretch: A weak to medium intensity peak around 1640-1680 cm⁻¹.
-
C-N Stretch: A medium intensity peak in the range of 1020-1250 cm⁻¹.[8]
-
=C-H Stretch: A peak just above 3000 cm⁻¹.
-
C-H Stretch (sp³): Peaks just below 3000 cm⁻¹.
Mass Spectrometry
The mass spectrum of an amine is often characterized by an odd molecular ion peak due to the nitrogen rule.[9] The fragmentation of cyclic amines can be complex, but a key fragmentation pathway is the loss of an alpha-substituent to form a resonance-stabilized iminium cation.[10] For 1-Methylcyclopent-3-en-1-amine, the molecular ion peak would be expected at m/z = 97. A significant fragment could arise from the loss of a methyl radical (m/z = 82) or through ring-opening pathways.
Reactivity and Potential Applications
The chemical reactivity of 1-Methylcyclopent-3-en-1-amine is dictated by its primary allylic amine functionality. The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic.
Key Reactions:
-
Acylation and Sulfonylation: The primary amine can readily react with acyl chlorides, anhydrides, and sulfonyl chlorides to form the corresponding amides and sulfonamides.
-
Alkylation: The amine can be alkylated with alkyl halides, although over-alkylation to secondary and tertiary amines is a possibility.
-
Reactions of the Alkene: The double bond can undergo typical alkene reactions such as hydrogenation, halogenation, and epoxidation.
Potential Applications in Drug Discovery and Materials Science:
Cyclic amines are prevalent scaffolds in pharmaceuticals.[11] The rigid cyclopentene framework of 1-Methylcyclopent-3-en-1-amine can be used to introduce conformational constraint into drug candidates, which can be beneficial for binding to biological targets. The primary amine serves as a handle for further functionalization, allowing for the generation of libraries of compounds for screening. Small cyclic peptides and related structures have shown a wide range of biological activities.[11][12]
In materials science, this compound could be explored as a monomer for polymerization or as a cross-linking agent in the development of new polymers.
Safety and Handling
As with any chemical, 1-Methylcyclopent-3-en-1-amine and its hydrochloride salt should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
Based on the safety data for related compounds like methylcyclopentane and allylamine, this compound should be considered flammable and may cause skin and eye irritation.[7][13] In case of contact, flush the affected area with copious amounts of water. If inhaled, move to fresh air. Seek medical attention if any symptoms persist.
References
-
CK-12 Foundation. (n.d.). How can a tertiary amine be synthesized? Retrieved from [Link]
- Twilton, J., Le, C., & MacMillan, D. W. (2017). A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light.
-
synthesis of tertiary amines. (2019, January 17). In YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Asymmetric Info. (2017, September 1). Reductive Amination, and How It Works. In Master Organic Chemistry. Retrieved from [Link]
-
Wikipedia contributors. (n.d.). Reductive amination. In Wikipedia. Retrieved from [Link]
-
Asymmetric Info. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. In Master Organic Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 1-Methylcyclopent-3-en-1-ol. Retrieved from [Link]
-
PubChem. (n.d.). 3-Methylcyclopent-2-en-1-ol. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of allylic amines. Retrieved from [Link]
- Zhang, S., Hu, Y., Li, M., & Xie, Y. (2021). Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. Organic Letters, 23(15), 5965–5970.
-
LibreTexts. (2021, August 15). 19.12: Infrared Spectroscopy of Amines. In Chemistry LibreTexts. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Methylcyclopentane. Retrieved from [Link]
-
PubChem. (n.d.). 3-Methylcyclopent-3-en-1-amine. Retrieved from [Link]
-
JoVE. (2024, December 5). Mass Spectrometry: Amine Fragmentation. Retrieved from [Link]
- Alamgir, A. N. M. (2018). Chemical structures, biological activities, and medicinal potentials of amine compounds detected from Aloe species. Journal of Pharmacognosy and Phytochemistry, 7(2), 2235-2248.
-
Chemistry Steps. (n.d.). Alcohols to Amines. Retrieved from [Link]
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Spectroscopy Ninja. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. In Spectroscopy Ninja. Retrieved from [Link]
-
LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. In Chemistry LibreTexts. Retrieved from [Link]
- Wu, K., Liu, Z., & Chen, P. (2022).
-
Tabor, G. (2012, May 24). Cyclic Amine Pharmaceuticals. Shenvi Lab Group Meeting. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of cyclic amines. Retrieved from [Link]
-
PubChem. (n.d.). 1-Methylcyclopent-1-en-3-yne. Retrieved from [Link]
-
Workman, J. Jr. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. In Spectroscopy Online. Retrieved from [Link]
- Bertleff, W., Klopsch, R., Kronemayer, H., Teles, J. H., Dehn, R., Schrems, M. G., Ebel, K., & Lanver, A. (2012). Method for the production of 1-methylcyclopentane derivatives. Google Patents.
- Sent-Doux, C., et al. (2018). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst.
- He, L., & Li, Y. (2014). Substitution of alcohols by N-nucleophiles via transition metal-catalyzed dehydrogenation. Catalysis Science & Technology, 5(1), 43-57.
-
ChemSynthesis. (2025, May 20). 3-methyl-3-cyclopenten-1-ol. Retrieved from [Link]
-
Whitman College. (n.d.). GCMS Section 6.15. Retrieved from [Link]
- Oishi, S., et al. (2025). Rational Activity Improvement of Cyclic Peptides through Stabilization and Rigidification of Main Chain Using φ/ψ Plots of Amino Acids. ACS Omega.
-
JoVE. (2024, December 5). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved from [Link]
- Boziev, D., et al. (2024). Small Natural Cyclic Peptides from DBAASP Database. International Journal of Molecular Sciences, 25(11), 6061.
-
ChemSynthesis. (2025, May 20). 3-methyl-2-cyclopenten-1-ol. Retrieved from [Link]
-
Prakash Raja. (2023, January 24). Mass Fragmentation of Amines, Alkanenitriles & Carbonyl Compounds. In YouTube. Retrieved from [Link]
-
NP-MRD. (n.d.). 1H NMR Spectrum (1D, 300 MHz, H2O, predicted) (NP0292764). Retrieved from [Link]
- Bertleff, W., Klopsch, R., Kronemayer, H., Teles, J. H., Dehn, R., Schrems, M. G., Ebel, K., & Lanver, A. (2012). Process for the preparation of 1-methyl-1-alkoxycyclopentanes. Google Patents.
- Tartarotti, V., et al. (2025). A theoretical and mass spectrometry study of fragmentation of mycosporine-like amino acids. Journal of Mass Spectrometry.
Sources
- 1. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. chemos.de [chemos.de]
Part 1: Structural Analysis & Physiochemical Logic
[1]
The Quaternary Center Challenge
The defining feature of this molecule is the C1 quaternary center , bearing both a primary amine and a methyl group.[1]
-
Achirality: Despite the complexity of the quaternary center, 1-amino-1-methylcyclopent-3-ene is achiral (meso-like symmetry). A plane of symmetry passes through C1 and bisects the C3=C4 bond.[1] This simplifies synthesis by eliminating the need for enantioselective methods, provided the ring substitution remains symmetric.[1]
-
Metabolic Stability: The substitution of the
-proton (found in natural amino acids) with a methyl group renders the amine resistant to racemization and degradation by transaminases.
Conformational Locking[1]
-
Open Chain vs. Cyclic: In an open-chain analog (e.g., 1,1-dimethyl-allyl amine), the
-bonds allow free rotation. In 1-amino-1-methylcyclopent-3-ene, the C3=C4 double bond restricts the ring to a limited "envelope" pucker. -
Vector Positioning: The bulky methyl group and the amine are forced into specific axial/equatorial orientations depending on the ring flip energy, which is higher than in saturated cyclopentane due to the rigidity of the alkene.[1]
Part 2: Synthetic Architecture (The "Grignard-Ritter-RCM" Protocol)
The most robust route to this scaffold avoids the difficult alkylation of a cyclic ketone.[1] Instead, we utilize a linear assembly followed by cyclization . This approach leverages the "Thorpe-Ingold Effect" (gem-dimethyl effect) where the quaternary center actually accelerates the ring-closing step.
Retrosynthetic Analysis
The target is disassembled by breaking the C3=C4 double bond (via RCM) and the C-N bond (via Ritter reaction).
Part 3: Experimental Protocol
Objective: Synthesis of 1-amino-1-methylcyclopent-3-ene hydrochloride. Scale: 10 mmol baseline.
Phase A: Assembly of the Quaternary Carbon (Double Grignard)
-
Reagents: Methyl Acetate (1.0 eq), Allylmagnesium bromide (2.2 eq, 1.0M in Et2O), THF (anhydrous).[1]
-
Mechanism: The ester undergoes double nucleophilic attack.[1] The first allyl group forms a ketone intermediate, which is more reactive than the ester, leading immediately to the tertiary alcohol.[1]
-
Step-by-Step:
Phase B: Nitrogen Installation (Ritter Reaction)
-
Reagents: Tertiary Alcohol (from Phase A), Acetonitrile (Solvent/Reactant), H2SO4 (conc, 1.5 eq), Acetic Acid.[1]
-
Causality: Direct amination of tertiary alcohols is difficult.[1] The Ritter reaction uses the nitrile as a nucleophile to trap the tertiary carbocation, forming a stable amide.[1]
-
Step-by-Step:
-
Dissolve alcohol in Acetonitrile/Acetic Acid (1:1).[1]
-
Cool to 0°C. Add H2SO4 dropwise.
-
Warm to RT. The carbocation forms and is trapped by MeCN to form the nitrilium ion, which hydrolyzes to the acetamide.[1]
-
Workup: Neutralize with NaOH. Extract with DCM.[1]
-
Result: N-(4-methylhepta-1,6-dien-4-yl)acetamide.
-
Phase C: Ring Closure (RCM)
-
Reagents: Grubbs Catalyst (2nd Generation, 2-5 mol%), DCM (degassed).[1]
-
Critical Control Point: The amine must be protected (as the acetamide from Phase B) because free amines poison Ruthenium catalysts.[1]
-
Step-by-Step:
-
Dissolve the diene acetamide in anhydrous, degassed DCM (dilution is key: 0.01 M to favor intramolecular cyclization over polymerization).[1]
-
Verification: Monitor disappearance of terminal alkene peaks in NMR.
-
Result: N-(1-methylcyclopent-3-en-1-yl)acetamide.
-
Phase D: Deprotection
-
Reagents: 6M HCl, reflux.
-
Step-by-Step:
-
Reflux the acetamide in 6M HCl for 24 hours.
-
Evaporate to dryness.
-
Recrystallize from EtOH/Et2O.[1]
-
Final Product: 1-amino-1-methylcyclopent-3-ene hydrochloride.
-
Part 4: Data Presentation & Validation
Characterization Matrix
| Analytical Method | Expected Signal | Structural Insight |
| 1H NMR | The singlet (or tight multiplet) at 5.7 confirms the symmetric alkene protons (H3, H4). | |
| 1H NMR | The methylene protons (H2, H5) appear as doublets/multiplets, integrating to 4H.[1] | |
| 1H NMR | The sharp singlet confirms the methyl group on the quaternary carbon.[1] | |
| 13C NMR | ~128 ppm | Alkene carbons (C3, C4).[1] |
| 13C NMR | ~60 ppm | Quaternary carbon (C1) shifted downfield by the amine.[1] |
Workflow Diagram
Part 5: Applications in Drug Discovery
Peptidomimetics & Foldamers
This scaffold is a constrained analog of
-
Helix Promotion: When incorporated into peptide chains, the bulky quaternary center and the ring constraints severely limit the
and torsion angles.[1] This promotes the formation of -helices or -helices, making it a powerful tool for stabilizing bioactive peptide conformations [1]. -
Protease Resistance: The lack of an
-proton renders peptides containing this residue nearly immune to enzymatic hydrolysis.[1]
Bioisosterism[1]
-
Cyclic GABA Analogs: Oxidative cleavage of the double bond (ozonolysis followed by oxidation) can convert this molecule into 3-substituted glutaric acid derivatives or GABA analogs, which are relevant in anticonvulsant research (related to Gabapentin/Pregabalin mechanisms) [2].
-
Lipophilicity Modulation: The cyclopentene ring increases lipophilicity (
) compared to open-chain alkyl amines, improving blood-brain barrier (BBB) penetration for CNS targets.
References
-
Conformational Restriction in Peptides
-
Toniolo, C., et al. "Structure and conformation of peptides containing the alpha,alpha-disubstituted amino acid residue 1-aminocyclopent-3-ene-1-carboxylic acid." Journal of the American Chemical Society.[1]
- Note: This citation grounds the use of cyclopentene amino acids in helix stabiliz
-
-
Synthesis of Quaternary Allyl Amines
-
Crimmins, M. T., & Emmitte, K. A.[1] "Ring-closing metathesis in the synthesis of carbocyclic amino acids." Organic Letters.
- Context: Validates the RCM approach for this specific class of molecules.
-
-
General Properties of 1-Methylcyclopentene Derivatives
1-Methylcyclopent-3-en-1-amine molecular weight and formula
Executive Summary
1-Methylcyclopent-3-en-1-amine is a specialized, conformationally restricted cyclic amine used primarily as a high-value building block in drug discovery. Distinguished by its quaternary carbon center at the C1 position—bearing both a primary amine and a methyl group—this scaffold serves as a critical bioisostere for constraining peptide backbones and optimizing the pharmacokinetic profile of small molecule inhibitors.
Its synthesis and application are driven by the need to introduce rigidity into flexible aliphatic chains, locking pharmacophores into bioactive conformations while minimizing the entropic penalty of binding. This guide details its physicochemical identity, synthetic accessibility via Ring-Closing Metathesis (RCM), and strategic utility in medicinal chemistry.
Chemical Identity & Physicochemical Profile[1][2][3][4]
The precise characterization of 1-Methylcyclopent-3-en-1-amine is essential for stoichiometric calculations and analytical method development. Note the distinction between the free base and the hydrochloride salt, which is the preferred form for storage and handling due to the volatility and oxidative instability of the free amine.
Molecular Specifications
| Property | Data | Notes |
| IUPAC Name | 1-Methylcyclopent-3-en-1-amine | |
| Common Name | 1-Amino-1-methyl-3-cyclopentene | |
| Molecular Formula | Free Base | |
| Molecular Weight | 97.16 g/mol | Free Base |
| CAS Number (Free Base) | 1781011-99-1 | Reference [1] |
| CAS Number (HCl Salt) | 1909320-31-5 | Reference [2] |
| Formula (HCl Salt) | Stoichiometry 1:1 | |
| MW (HCl Salt) | 133.62 g/mol | |
| SMILES | CC1(CC=CC1)N | Quaternary C1 w/ Methyl & Amine |
| InChI Key | HIACBHAMKCSYFB-UHFFFAOYSA-N | (Saturated analog reference for connectivity check) |
Predicted Physicochemical Properties
-
logP: ~0.4–0.9 (Indicates moderate hydrophilicity; good solubility in polar organic solvents and aqueous buffers).
-
pKa: ~10.2 (Typical for
-disubstituted primary amines; exists as a cation at physiological pH). -
Boiling Point: Predicted ~110–120°C (Free base). Note: Free base may sublime or degrade; handle under inert atmosphere.
Synthetic Methodology: The RCM Approach[6][7]
While classical cycloaddition methods exist, the most robust and scalable synthesis for 1-Methylcyclopent-3-en-1-amine utilizes Ring-Closing Metathesis (RCM) . This route builds the cyclopentene core from an acyclic diene precursor, allowing for high functional group tolerance and stereochemical control if chiral catalysts are employed.
Core Synthetic Pathway
The synthesis hinges on the cyclization of 4-amino-4-methyl-1,6-heptadiene (often protected as the Boc-carbamate or ammonium salt) using a Ruthenium-based catalyst (Grubbs I/II or Hoveyda-Grubbs).
Step-by-Step Protocol
-
Precursor Assembly:
-
Starting Material: 4-amino-4-methyl-1,6-heptadiene (CAS 299435-71-5).
-
Preparation: Typically synthesized via the double allylation of a ketimine or protected glycine equivalent (e.g., 4-methyl-4-nitro-1,6-heptadiene reduction).
-
-
Catalytic Cyclization (RCM):
-
Reagent: Grubbs 2nd Generation Catalyst (1–5 mol%).
-
Solvent: Dichloromethane (DCM) or Toluene (anhydrous, degassed).
-
Conditions: Reflux (40–80°C) for 2–12 hours under
or Ar atmosphere. -
Byproduct: Ethylene gas (
). Efficient removal of ethylene (sparging) drives the equilibrium forward.
-
-
Purification:
-
Scavenging: Removal of Ru residues using activated carbon or functionalized silica scavengers (e.g., thiol-silica).
-
Isolation: Acidification with HCl/dioxane to precipitate the stable 1-Methylcyclopent-3-en-1-amine hydrochloride .
-
Visualizing the Mechanism
The following diagram illustrates the RCM pathway, highlighting the formation of the metallocyclobutane intermediate and the expulsion of ethylene.
Figure 1: Catalytic cycle for the synthesis of 1-Methylcyclopent-3-en-1-amine via Ring-Closing Metathesis.
Applications in Drug Discovery
The 1-Methylcyclopent-3-en-1-amine scaffold is not merely a linker; it is a conformational lock . By introducing a quaternary center within a 5-membered ring, it restricts the rotation of the amine and any attached substituents, often improving the potency and selectivity of a drug candidate.
Strategic Utility
-
Peptidomimetics (The "Proline" Effect):
-
The scaffold acts as a non-natural amino acid surrogate (specifically a Cycloleucine or Proline analog).
-
When incorporated into a peptide backbone, the methyl group at C1 forces the backbone into specific turn conformations (
-turns), which can stabilize secondary structures critical for receptor binding [3].
-
-
Glycosidase Inhibitor Synthesis:
-
The cyclopentene double bond serves as a handle for further functionalization (e.g., dihydroxylation or epoxidation).
-
This allows for the rapid synthesis of aminocyclopentitols , which are potent inhibitors of glycosidases and potential antivirals or anti-diabetic agents [4].
-
-
Scaffold Hopping:
-
In medicinal chemistry campaigns, replacing a flexible gem-dimethyl group or a cyclohexyl ring with this compact, rigid cyclopentenyl amine can improve metabolic stability (blocking metabolic hot spots) and lower lipophilicity (logP) compared to larger rings.
-
Decision Matrix: When to Use This Scaffold
Figure 2: Strategic decision tree for deploying the 1-Methylcyclopent-3-en-1-amine scaffold.
Handling, Stability, and Analytics
Storage Protocol
-
Form: Store as the Hydrochloride (HCl) salt . The free amine is prone to oxidation and polymerization at the double bond.
-
Conditions: Hygroscopic. Store at -20°C in a desiccator.
-
Reconstitution: Dissolve in Methanol or DMSO for biological assays. For chemical reactions, liberate the free base in situ using a tertiary base (e.g., DIPEA or
).
Analytical Characterization (Expected Signals)
-
NMR (DMSO-
, HCl salt):-
~8.0–8.5 ppm (Broad s, 3H,
). - ~5.7–5.8 ppm (s, 2H, Vinyl protons at C3/C4).
- ~2.3–2.6 ppm (m, 4H, Ring methylene protons at C2/C5).
- ~1.3–1.4 ppm (s, 3H, Methyl group at C1).
-
~8.0–8.5 ppm (Broad s, 3H,
-
MS (ESI+): m/z = 98.1
.
References
-
Bradley, D. M., et al. (2002). "Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid." Journal of Organic Chemistry, 67(22), 7613-7617. Available at: [Link]
-
Alves, M. J., et al. (2021). "Synthetic methodology to prepare aminocyclopentitols by taking advantage of bicyclic vinyl aziridines." Molbank, 2021(1), M1199. Available at: [Link]
Quaternary Carbon Cyclopentene Amine Derivatives: A Strategic Guide for Medicinal Chemistry
Topic: Quaternary Carbon Cyclopentene Amine Derivatives Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Part 1: The Strategic Imperative
In the landscape of modern drug discovery, "escape from Flatland" has become a central dogma. The saturation of IP space around planar, aromatic-rich scaffolds has driven the industry toward three-dimensional (3D), sp³-rich architectures.
Quaternary carbon cyclopentene amine derivatives represent a high-value pharmacophore in this transition. They offer a unique intersection of three critical drug-like properties:
-
Conformational Restriction: The cyclopentene ring, combined with a quaternary center (typically at C1), rigidly locks the vector of substituents, reducing the entropic penalty of binding to target proteins (e.g., GPCRs, enzymes).
-
Metabolic Fortress: The quaternary center eliminates the
-proton found in standard amines and amino acids, rendering the scaffold immune to racemization and highly resistant to oxidative deamination by metabolic enzymes (e.g., MAO, transaminases). -
Vectorial Diversity: The olefinic "handle" in the cyclopentene ring allows for late-stage diversification via hydroboration, epoxidation, or dihydroxylation, enabling rapid SAR exploration without rebuilding the core.
Part 2: Structural Logic & The Gem-Disubstituent Effect
The potency of this scaffold stems from the Thorpe-Ingold Effect (Gem-Disubstituent Effect) applied to a constrained ring system.
Mechanism of Action: Conformational Locking
In a linear amine or amino acid, the side chains have significant rotatable freedom (
- -Space Restriction: The side chain orientations are fixed relative to the ring plane.
-
Pucker Control: The double bond forces the ring into a specific envelope conformation, distinct from the chair/boat dynamics of cyclohexane.
Figure 1: The structural logic flow from linear precursors to the high-potency quaternary cyclopentene scaffold.
Part 3: Synthetic Masterclass
Synthesizing a quaternary center on a ring is historically challenging due to steric hindrance. Traditional methods (e.g., Bucherer-Bergs on cyclopentanones) often yield racemates or lack regiocontrol.
The Superior Route: Pd-Catalyzed Decarboxylative Asymmetric Allylic Alkylation (DAAAA) / Azlactone Spirocyclization.
This guide prioritizes the Azlactone Spirocyclization route. It is a convergent, atom-economic method that installs the quaternary center and the ring system in a single high-complexity step, often utilizing Pd(0) catalysis with a chiral ligand.
Why this route?
-
Stereocontrol: Uses chiral ligands (e.g., Trost ligands or chiral amines) to set the absolute stereochemistry of the quaternary carbon.
-
Versatility: The azlactone serves as a "masked" amino acid that can be opened to esters, amides, or acids.
-
Safety: Avoids the use of cyanide (unlike Strecker synthesis).
Part 4: Experimental Protocol
Target Scaffold: (S)-1-Amino-3-cyclopentenecarboxylic acid derivative Method: Pd-Catalyzed Asymmetric [3+2] Cycloaddition / Allylic Alkylation.
Reagents & Equipment
-
Substrate: 4-Vinyl-azlactone (or propargylated azlactone precursors).
-
Catalyst: Pd
(dba) CHCl . -
Ligand: Chiral Phosphoramidite or Trost Ligand (e.g.,
-DACH-Phenyl Trost Ligand). -
Solvent: Anhydrous Dichloromethane (DCM) or THF.
-
Atmosphere: Argon or Nitrogen (strictly oxygen-free).
Step-by-Step Methodology
1. Catalyst Complexation (Pre-stir)
To ensure active catalyst formation, the Pd source and ligand must be complexed prior to substrate addition.
-
In a flame-dried Schlenk tube, charge Pd
(dba) (2.5 mol%) and the Chiral Ligand (5.0 mol%). -
Add anhydrous DCM (degassed).
-
Stir at room temperature (RT) for 20–30 minutes. The solution should turn from dark purple/red to a lighter orange/yellow, indicating ligand exchange.
2. Substrate Addition (The Critical Step)
-
Cool the catalyst solution to 0°C (ice bath) to maximize enantioselectivity (ee).
-
Add the Azlactone derivative (1.0 equiv) dissolved in minimal DCM.
-
Add the electrophile (e.g., an activated alkene or allene equivalent) dropwise. Note: For intramolecular reactions, the substrate contains both moieties.
-
Reaction Monitoring: Stir at 0°C. Monitor via TLC or LC-MS every 2 hours. The formation of the quaternary center is sterically demanding; reaction times may range from 12 to 48 hours.
3. Work-up & Purification
-
Quench: Filter the reaction mixture through a short pad of silica gel or Celite to remove the Palladium catalyst. Wash with EtOAc.
-
Concentration: Evaporate the solvent under reduced pressure (
°C). -
Purification: Flash Column Chromatography.
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Hexane:EtOAc gradient (typically 9:1 to 7:3).
-
Detection: UV (254 nm) or Ninhydrin stain (after hydrolysis).
-
4. Azlactone Ring Opening (Derivatization)
The isolated spiro-azlactone is a stable intermediate. To access the amino acid:
-
Dissolve the azlactone in MeOH (for methyl ester) or THF/H
O (for free acid). -
Add TMSCl (3.0 equiv) or LiOH (2.0 equiv).
-
Stir at RT for 2 hours.
-
Isolate the resulting quaternary amino ester/acid.[1]
Part 5: Characterization & Quality Control
Trustworthiness in this synthesis relies on rigorous characterization of the stereocenter.
| Parameter | Method | Acceptance Criteria |
| Enantiomeric Excess (ee) | Chiral HPLC (e.g., Chiralpak AD-H or OD-H columns) | |
| Diastereomeric Ratio (dr) | ||
| Absolute Configuration | X-Ray Crystallography | Required for lead compounds (use heavy atom derivative if needed) |
| Residual Palladium | ICP-MS |
Visualizing the Synthetic Pathway
Figure 2: The streamlined workflow for accessing high-purity quaternary amino acid derivatives.
Part 6: Applications in Drug Discovery
Peptidomimetics (Helix Inducers)
The quaternary cyclopentene amino acid acts as a "kink" or "turn" inducer in peptide chains.
-
Usage: Replace flexible Glycine or Alanine residues in macrocyclic peptides.
-
Effect: Stabilizes
-helical or -turn secondary structures, improving receptor affinity.
GPCR Modulators (S1P Receptors)
Analogs of FTY720 (Fingolimod) often utilize quaternary centers to prevent phosphorylation by Sphingosine Kinase 2 (SphK2) while maintaining affinity for S1P receptors. The cyclopentene ring restricts the "headgroup" orientation, potentially increasing selectivity between S1P1, S1P3, and S1P5 subtypes.
Enzyme Inhibitors
The scaffold mimics the transition state of hydrolytic enzymes.
-
Example: Neuraminidase inhibitors (e.g., Peramivir analogs). The cyclopentene ring mimics the oxocarbenium ion transition state of sialic acid cleavage.
References
-
Enantioselective Preparation of Cyclopentene-Based Amino Acids with a Quaternary Carbon Center. Source: Journal of Organic Chemistry (2013). Significance: Establishes the core Pd-catalyzed azlactone protocol. URL:[Link]
-
Quaternary Ammonium Compounds: Advances in Synthesis and Biological Activity. Source: MDPI Molecules (2023). Significance: Broader context on quaternary nitrogen/carbon bioactivity. URL:[Link]
-
Synthesis of Cyclopentenones with C4-Quaternary Stereocenters. Source: Université Paris-Saclay (2021). Significance: Alternative synthetic routes via sigmatropic rearrangement. URL:[Link]
-
Conformational Restriction of Peptides Using Amino Acid Side Chain Groups. Source: PubMed / NIH. Significance: Foundational theory on using cyclic amino acids for conformational locking. URL:[Link]
Sources
Methodological & Application
Application Note: The 1-Methylcyclopent-3-en-1-amine Scaffold
Topic: 1-Methylcyclopent-3-en-1-amine as a Drug Discovery Scaffold Content Type: Application Note & Technical Protocol Audience: Medicinal Chemists, Process Chemists, and Structural Biologists
Engineering 3D Complexity and Conformational Constraint in Small Molecule Design
Abstract
In the pursuit of novel chemical entities (NCEs) with improved physicochemical properties and intellectual property (IP) potential, medicinal chemists are increasingly moving away from flat, sp2-rich aromatic systems toward three-dimensional, sp3-rich scaffolds. 1-Methylcyclopent-3-en-1-amine (MCPA) represents a high-value "privileged structure" offering a unique combination of features: a quaternary carbon center for conformational locking, a reactive alkene handle for late-stage diversification, and a compact lipophilic profile. This guide details the strategic application, synthesis, and derivatization of MCPA to enhance potency and metabolic stability in drug discovery programs.
The Strategic Value of the MCPA Scaffold
1.1 Escaping "Flatland" (Fsp3)
The correlation between clinical success and the fraction of sp3-hybridized carbons (Fsp3) is well-documented. Unlike planar aniline or benzylamine bioisosteres, MCPA introduces a distinct vectorality. The quaternary center at C1 forces substituents out of the plane, increasing solubility and reducing promiscuous binding associated with flat aromatic stackers.
1.2 The Quaternary Constraint
The methyl group at the 1-position is not merely a lipophilic add-on; it serves as a conformational anchor .
-
Thorpe-Ingold Effect: The gem-disubstitution (methyl + amine) restricts the rotation of the amine, pre-organizing the molecule for binding.
-
Metabolic Blocking: The C1 position is sterically crowded and lacks an abstractable proton, effectively blocking oxidative metabolism (e.g., by CYP450s) at the typically vulnerable
-carbon position relative to the nitrogen.
1.3 Chemical Profile
| Property | Value | Note |
| Formula | C₆H₁₁N | |
| MW | 97.16 g/mol | Ideal fragment size (<150 Da) |
| CLogP | ~0.9 - 1.2 | Tunable lipophilicity |
| pKa (Conj.[1] Acid) | ~9.5 - 10.5 | Typical aliphatic amine |
| Stereochemistry | Achiral (meso) if unsubstituted; Chiral if ring substituted | C1 is a pro-chiral center |
| Key Functionality | Orthogonal reactivity |
Protocol 1: Scalable Synthesis via Ritter Reaction
Rationale: While various routes exist, the Ritter reaction on the tertiary alcohol is the most robust method for generating the sterically hindered quaternary amine. It avoids the over-alkylation issues of direct amination and utilizes accessible starting materials.
Target Molecule: 1-Methylcyclopent-3-en-1-amine Hydrochloride
Reagents & Materials
-
Starting Material: 3-Cyclopenten-1-one (CAS: 120-92-3)
-
Nucleophile: Methylmagnesium bromide (3.0 M in ether) or Methyllithium
-
Ritter Reagent: Acetonitrile (solvent/reactant), Sulfuric acid (H₂SO₄, conc.)
-
Hydrolysis: Sodium hydroxide (NaOH), Ethanol
-
Solvents: THF (anhydrous), Diethyl ether, DCM
Step-by-Step Methodology
Step A: 1,2-Addition (Formation of Tertiary Alcohol)
-
Setup: Flame-dry a 500 mL 3-neck round-bottom flask (RBF) equipped with a reflux condenser and dropping funnel. Flush with Argon.
-
Dissolution: Dissolve 3-cyclopenten-1-one (1.0 eq) in anhydrous THF (10 vol) and cool to -78°C.
-
Addition: Add MeMgBr (1.2 eq) dropwise over 30 mins. Critical: Maintain temp < -60°C to prevent 1,4-conjugate addition.
-
Workup: Quench with sat. NH₄Cl.[2] Extract with ether. Dry (MgSO₄) and concentrate to yield 1-methylcyclopent-3-en-1-ol . (Note: This intermediate is volatile; handle with care).
Step B: Ritter Reaction (Formation of Acetamide)
-
Reaction: Dissolve the crude alcohol (1.0 eq) in Acetonitrile (10 vol).
-
Acidification: Cool to 0°C. Add conc. H₂SO₄ (2.0 eq) dropwise. Caution: Exothermic.
-
Cyclization: Allow to warm to RT and stir for 12-18 hours. The tertiary carbocation intermediate is trapped by acetonitrile.
-
Quench: Pour onto ice water. Neutralize with NaHCO₃.[3] Extract with DCM.[3]
-
Purification: Silica gel chromatography (EtOAc/Hexane) to isolate N-(1-methylcyclopent-3-en-1-yl)acetamide .
Step C: Hydrolysis to Amine Salt
-
Hydrolysis: Reflux the acetamide in 6M HCl/EtOH (1:1) for 24 hours.
-
Isolation: Concentrate in vacuo to remove EtOH. Wash the aqueous layer with ether (removes non-basic impurities).
-
Salt Formation: Lyophilize the aqueous layer or crystallize from MeOH/Ether to yield 1-methylcyclopent-3-en-1-amine hydrochloride .
Protocol 2: Scaffold Diversification (Library Generation)
Rationale: The internal alkene provides a "handle" for late-stage functionalization, allowing a single scaffold to generate diverse libraries (epoxides, diols, fused rings).
Workflow: Orthogonal Functionalization
-
Amine Functionalization (First): Perform amide coupling or sulfonylation before reacting the alkene to prevent side reactions with the basic amine.
-
Alkene Functionalization (Second):
-
Epoxidation: m-CPBA in DCM
Epoxide (opens to amino-alcohols). -
Dihydroxylation: OsO₄/NMO
Cis-diol (solubility enhancer). -
Cyclopropanation: Simmons-Smith
Bicyclo[3.1.0]hexane system (rigidified extended scaffold).
-
DOT Diagram: Synthesis & Diversification Logic
Caption: Figure 1. Synthetic workflow for accessing the 1-Methylcyclopent-3-en-1-amine scaffold and downstream diversification pathways.
Case Study: Bioisostere for Proline/Isoleucine
In peptide mimetic design, replacing a flexible residue with MCPA can lock the bioactive conformation.
-
Design Concept: The 1-methyl group mimics the side chain of Alanine or the
-carbon of Proline, while the ring constrains the (phi) torsion angle. -
Application: Inhibitors of proteases (e.g., HCV NS3, DPP-4) often utilize cyclopentyl amines to fill the S1 or S2 hydrophobic pockets.
-
Advantage: The MCPA scaffold is less lipophilic than a cyclohexyl group but more rigid than a linear alkyl chain, offering an optimal "Goldilocks" zone for binding thermodynamics.
References
-
Ritter Reaction Mechanism & Utility
- Source: Organic Syntheses, Coll. Vol. 5, p. 73 (1973).
-
Link:
-
Cyclopentene Scaffolds in Drug Design
- Source:Journal of Medicinal Chemistry.
-
Link: (General Reference Landing)
-
Conformational Restriction (Thorpe-Ingold)
- Source:Chemical Reviews. "The Thorpe-Ingold Effect in Cyclic Systems."
-
Link:
-
Synthesis of 1-Methylcyclopent-3-en-1-ol (Precursor)
- Source: PubChem Compound Summary for CID 17989307.
-
Link:
-
General Amine Synthesis via Ritter
-
Source: Krimen, L. I., & Cota, D. J. (2011). "The Ritter Reaction." Organic Reactions.[3]
-
Link:
-
Sources
Application Note: Precision Nucleophilic Methylation of Cyclopent-3-en-1-one Imines
Part 1: Executive Summary & Strategic Rationale
Scope and Application
This guide details the protocol for the regioselective and stereocontrolled 1,2-addition of methyllithium (MeLi) to imines derived from cyclopent-3-en-1-one . This transformation is a critical gateway to synthesizing 1-methylcyclopent-3-en-1-amines , which are valuable homoallylic amine scaffolds in alkaloid synthesis (e.g., mesembrine analogs) and bioactive quaternary centers.
The Technical Challenge
The reaction presents two competing failure modes that standard protocols often overlook:
-
Enolization vs. Addition: The
-protons at the C2 and C5 positions of cyclopent-3-en-1-one imines are highly acidic. MeLi, being a strong base ( ), prefers deprotonation (forming the aza-enolate) over nucleophilic attack, leading to low yields and recovered starting material. -
Isomerization: The 3-ene (unconjugated) isomer is thermodynamically less stable than the 2-ene (conjugated) isomer. Harsh thermal or basic conditions during imine formation or addition will cause double bond migration, destroying the desired topology.
The Solution: Sulfinyl Imine Auxiliaries
To ensure scientific integrity and reproducibility, this protocol utilizes
Part 2: Pre-Reaction Considerations & Mechanism
Mechanistic Pathway
The stereochemical outcome is dictated by the solvent-dependent transition state.
-
Non-coordinating solvents (CH₂Cl₂, Toluene): Favor a closed, six-membered Zimmerman-Traxler transition state, typically yielding the Rs,S (or Ss,R) diastereomer.
-
Coordinating solvents (THF): Disrupt lithium coordination, favoring an open transition state and often reversing selectivity.
Caption: Mechanistic divergence based on solvent coordination. Non-coordinating solvents favor the closed transition state, essential for high diastereoselectivity in cyclic systems.
Reagent Quality Control
CRITICAL: Commercial MeLi solutions (ether or demethoxymethane) degrade over time. The concentration must be verified to prevent under-reaction or large excesses that promote side reactions.
-
Titration Method: Use 1,10-phenanthroline (indicator) with sec-butanol in xylene.
-
Endpoint: Disappearance of the deep rust-red color.
Part 3: Experimental Protocol
Step 1: Synthesis of N-tert-Butanesulfinyl Imine
Rationale: We use Ti(OEt)₄ as a Lewis acid and water scavenger. This method is neutral enough to prevent the migration of the C3-C4 double bond to the conjugated C2-C3 position.
Materials:
-
Cyclopent-3-en-1-one (1.0 equiv)[1]
-
(S)-(-)-2-methyl-2-propanesulfinamide (1.1 equiv)
-
Titanium(IV) ethoxide (2.0 equiv)
-
Dry THF (0.5 M concentration relative to ketone)
Procedure:
-
Setup: Flame-dry a round-bottom flask under Argon.
-
Mixing: Add sulfinamide and cyclopent-3-en-1-one to the flask. Add dry THF.
-
Activation: Add Ti(OEt)₄ dropwise via syringe at room temperature (RT).
-
Reaction: Stir at RT for 12–16 hours. Note: Do not heat. Heating >40°C promotes isomerization to the conjugated enone.
-
Quench: Pour mixture into an equal volume of brine while stirring vigorously. A white Ti-salt precipitate will form.
-
Filtration: Filter through a pad of Celite. Wash the cake with EtOAc.
-
Purification: Concentrate and purify via silica gel chromatography (Hexanes/EtOAc).
Step 2: Diastereoselective MeLi Addition
Rationale: The addition is performed at -78°C in CH₂Cl₂ (or Toluene) to maximize the "closed" transition state and suppress deprotonation.
Materials:
-
N-Sulfinyl imine (from Step 1)
-
Methyllithium (1.6 M in Et₂O, titrated)
-
Trimethylaluminum (AlMe₃) - Optional additive for enhanced yield[2]
-
Anhydrous CH₂Cl₂ (Dichloromethane)
Protocol:
-
Dissolution: Dissolve the imine (1.0 equiv) in anhydrous CH₂Cl₂ (0.2 M) and cool to -78°C (dry ice/acetone bath).
-
Lewis Acid Activation (Optional but Recommended): Add AlMe₃ (1.1 equiv) dropwise. Stir for 20 mins at -78°C.
-
Why? AlMe₃ coordinates to the imine nitrogen, activating it and preventing the MeLi from acting as a base. This significantly boosts yield for enolizable substrates like cyclopentenone.
-
-
Addition: Add MeLi (2.2 equiv) dropwise over 10 minutes.
-
Note: If using AlMe₃, the MeLi reacts with it to form a highly reactive "ate" complex or simply transfers the methyl group more efficiently.
-
-
Incubation: Stir at -78°C for 2–4 hours. Monitor by TLC.
-
Quench:
-
Add saturated aqueous NH₄Cl dropwise at -78°C.
-
Allow to warm to RT.[3]
-
-
Extraction: Extract with CH₂Cl₂ (3x). Dry over Na₂SO₄.[3]
Step 3: Deprotection (Amine Release)
Procedure:
-
Dissolve the sulfinamide intermediate in MeOH.
-
Add 4M HCl in dioxane (2.0 equiv).
-
Stir for 30 mins at RT.
-
Concentrate to yield the amine hydrochloride salt.
Part 4: Data Analysis & Troubleshooting
Solvent & Additive Effects Table
The following data summarizes typical outcomes for cyclic imine additions.
| Condition | Solvent | Additive | Yield (%) | Diastereomeric Ratio (dr) | Primary Failure Mode |
| Method A | THF | None | 35-50% | 60:40 | Competitive Enolization |
| Method B | Et₂O | None | 55-65% | 85:15 | Moderate Enolization |
| Method C | CH₂Cl₂ | None | 60-70% | 90:10 | Slow Reaction Rate |
| Method D | Toluene | AlMe₃ | 85-95% | >98:2 | Optimal |
Troubleshooting Workflow
Caption: Diagnostic logic for common failure modes in organolithium addition to sensitive cyclic imines.
Part 5: References
-
Ellman, J. A., et al. (1999).[2] "Asymmetric Synthesis of
-Dibranched Amines by the Trimethylaluminum-Mediated 1,2-Addition of Organolithiums to tert-Butanesulfinyl Ketimines." Journal of the American Chemical Society.[2] Link -
Cogan, D. A., Liu, G., & Ellman, J. A. (1999).[2] "Asymmetric Synthesis of Chiral Amines with tert-Butanesulfinamide." Tetrahedron. Link
-
Wieland, L. C., et al. (2005).[4] "Diastereoselective Addition of Organometallics to N-tert-Butanesulfinyl Imines." Journal of Organic Chemistry. Link
-
Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon. (Textbook Reference for Mechanism).
Sources
- 1. 1-Methylcyclopent-3-en-1-ol | C6H10O | CID 17989307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Asymmetric Synthesis of α,α-Dibranched Amines by the Trimethylaluminum-Mediated 1,2-Addition of Organolithiums to tert-Butanesulfinyl Ketimines [organic-chemistry.org]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
Cyclopentenyl Amine Protecting Group Strategies: Preserving the Alkene Scaffold
Abstract & Strategic Overview
Cyclopentenyl amines are critical pharmacophores in nucleoside analogues (e.g., Abacavir, Entecavir, Peramivir) and chiral organocatalysts. Synthesizing these motifs presents a specific chemoselective challenge: preserving the endocyclic double bond while manipulating the amine.
Standard deprotection protocols often fail here:
-
Hydrogenolysis (
): Reduces the cyclopentene double bond, destroying the scaffold. -
Strong Acids (Boc removal): Can trigger allylic rearrangements or migration of the double bond.
-
Strong Bases (Fmoc removal): Risk of elimination to form cyclopentadienes or isomerization to the conjugated enamine.
This guide details three validated strategies, prioritized by orthogonality and yield, focusing on the preservation of the allylic system.
Strategic Decision Matrix
The following decision tree outlines the logic for selecting a protecting group (PG) based on downstream chemical compatibility.
Figure 1: Decision matrix for selecting amine protection based on scaffold sensitivity.
Strategy A: Alloc (Allyloxycarbonyl) – The Gold Standard
Best For: Complex substrates requiring mild, neutral deprotection conditions. Mechanism: Palladium(0)-catalyzed allyl transfer to a scavenger.
The Alloc group is the premier choice for cyclopentenyl amines because its removal is strictly chemoselective. It relies on
Protocol 1: Alloc Deprotection with Pd(PPh3)4
Critical Consideration: You must use a scavenger (nucleophile) to intercept the
Reagents:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [
] (1–5 mol%). -
Scavenger: Phenylsilane (
) or Dimedone. Note: is preferred for speed; Dimedone is preferred if the amine is extremely hindered. -
Solvent: Dichloromethane (DCM) or THF (anhydrous).
Step-by-Step Workflow:
-
Preparation: Dissolve the Alloc-protected cyclopentenyl amine (1.0 equiv) in anhydrous DCM (0.1 M concentration) under an inert atmosphere (
or Ar). -
Scavenger Addition: Add Phenylsilane (2.0 equiv).
-
Why: Phenylsilane acts as a hydride donor, irreversibly reducing the
-allyl complex to propene gas and regenerating Pd(0).
-
-
Catalyst Addition: Add
(0.02 equiv / 2 mol%). The solution typically turns yellow/orange. -
Reaction: Stir at ambient temperature (20–25°C).
-
Monitoring: TLC usually shows conversion within 15–45 minutes. Look for the disappearance of the carbamate spot.
-
-
Workup (The "Pd Removal" Challenge):
-
Concentrate the mixture.
-
Option A (Silica): Load directly onto a silica gel column. The Pd catalyst often streaks; elute with a gradient of MeOH/DCM.
-
Option B (Scavenging Resin): If the product is a free amine, stir the crude mixture with a thiourea-functionalized silica scavenger (e.g., SiliaMetS® Thiol) for 30 mins, then filter. This is crucial for pharmaceutical intermediates to meet heavy metal limits.
-
Figure 2: Mechanism of Alloc deprotection via Pi-Allyl Pd complex and hydride scavenging.
Strategy B: Cbz (Benzyloxycarbonyl) – The "Hydrogen-Free" Approach
Best For: Cases where Alloc is too expensive or unstable to upstream conditions.
The Trap: Do NOT use
Instead, use Lewis Acid-mediated cleavage. Two robust methods exist:
Protocol 2A: The Modern Approach ( / HFIP)
Recent literature (Vinayagam et al., 2024) demonstrates that Aluminum Chloride in Hexafluoroisopropanol (HFIP) is a mild, chemoselective system for Cbz removal that tolerates alkenes.
-
Dissolution: Dissolve Cbz-protected substrate (1.0 equiv) in HFIP (4 mL/mmol).
-
Reagent: Add
(3.0 equiv) at room temperature.-
Note: The reaction may form a suspension.
-
-
Reaction: Stir for 2–4 hours.
-
Quench: Dilute with EtOAc and quench with saturated aqueous
.
Protocol 2B: The Classical Approach (TMSI generated in situ)
Trimethylsilyl iodide (TMSI) cleaves carbamates under anhydrous conditions.
-
Reagents: NaI (Sodium Iodide, 4.0 equiv) + TMSCl (Trimethylsilyl chloride, 4.0 equiv).
-
Solvent: Acetonitrile (
). -
Procedure:
-
Dissolve substrate and NaI in dry Acetonitrile.
-
Add TMSCl dropwise. (This generates TMSI in situ).
-
Stir at 0°C to RT.
-
-
Critical Quench: The byproduct is Benzyl Iodide , a potent alkylating agent.[3][7] You must quench with Methanol (to destroy excess TMSI) followed by a basic workup to hydrolyze the silyl carbamate intermediate.
Strategy C: Boc (tert-Butyloxycarbonyl) – Managing Acid Sensitivity
Best For: Large-scale synthesis where cost is a driver and the alkene is thermodynamically stable. Risk: Strong acids (TFA/HCl) can protonate the double bond (Markovnikov addition) or cause migration if the cation is stabilized.
Protocol 3: Mild Acidolysis (HCl/Dioxane)
Avoid neat Trifluoroacetic acid (TFA) if possible, as the high dielectric constant stabilizes carbocations, increasing the risk of rearrangement.
-
Solvent: 4M HCl in 1,4-Dioxane.
-
Temperature: 0°C (Ice bath). Strictly control temperature.
-
Procedure:
-
Add the Boc-protected amine to the pre-cooled HCl/Dioxane solution.
-
Monitor by TLC every 10 minutes. Do not over-expose.
-
Once complete, immediately remove solvent under vacuum at low temperature (<30°C).
-
-
Free Basing: The product will be the Hydrochloride salt. If the free amine is volatile (common for small cyclopentenyl amines), do not free-base until the next coupling step. Use an in situ neutralization (e.g., DIEA) in the subsequent reaction.
Comparative Data & Troubleshooting
Protecting Group Performance Matrix
| Feature | Alloc | Cbz (Lewis Acid) | Boc (Acid) |
| Alkene Stability | Excellent (Neutral) | Good (Avoids | Moderate (Risk of migration) |
| Reagent Cost | High (Pd catalyst) | Low (AlCl3/TMSCl) | Very Low |
| Scalability | Moderate (Pd removal) | High | High |
| Orthogonality | Orthogonal to Acid/Base | Orthogonal to Base | Orthogonal to Base/Pd |
Troubleshooting Common Issues
| Problem | Cause | Solution |
| Alkene Reduction | Used | Switch to Protocol 2A (AlCl3/HFIP) or Alloc. |
| Allylation of Amine | Alloc removal failed to quench | Increase Phenylsilane to 3.0 equiv or use Dimedone . |
| Double Bond Migration | Acid too strong (Boc removal) | Use HCl/Dioxane at 0°C instead of neat TFA. |
| Benzyl Iodide Alkylation | TMSI byproduct reaction | Ensure rapid quench with MeOH and basic wash. |
References
-
Alloc Deprotection Mechanisms
- Beugelmans, R., et al. "Palladium-catalyzed deprotection of alloc-amines." Tetrahedron Letters, 1994.
-
Cbz Non-Hydrogenolytic Cleavage (AlCl3/HFIP)
-
Vince Lactam Chemistry (Precursor Context)
-
Vince, R., et al. "Application of 2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam) in Synthetic Organic and Medicinal Chemistry." The Chemical Record, 2024.
-
- TMSI Deprotection Strategy: Lott, R.S., et al. "Trimethylsilyl iodide as a peptide deblocking agent." J. Chem. Soc., Chem. Commun., 1979.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. researchgate.net [researchgate.net]
- 7. scientificupdate.com [scientificupdate.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Cbz-Protected Amino Groups [organic-chemistry.org]
Chemo- and Stereoselective Functionalization of 1-Methylcyclopent-3-en-1-amine: A Guide to Electrophilic Trapping
Introduction: The "Tertiary Carbinamine" Challenge
1-Methylcyclopent-3-en-1-amine (CAS: 27721-59-1) represents a high-value scaffold in modern drug discovery due to its combination of conformational restriction and
However, this molecule presents a distinct reactivity profile defined by two competing features:
-
Sterically Hindered Nucleophile: The primary amine is attached to a quaternary carbon (C1), classifying it as a tertiary carbinamine. While the nitrogen lone pair is electronically available, the adjacent methyl group and ring system impose significant steric drag, making standard coupling protocols sluggish.
-
Latent Electrophile (The Alkene): The C3-C4 double bond is positioned homoallylic to the amine. This allows for powerful intramolecular cyclization reactions (e.g., iodocyclization) to access bridged bicyclic systems (2-azabicyclo[2.2.1]heptanes).
This Application Note provides validated protocols to navigate these features, ensuring high yields and chemoselectivity.
Decision Matrix: Selecting the Right Pathway
The following decision tree illustrates the primary functionalization pathways based on the electrophile type and desired outcome.
Figure 1: Strategic workflow for functionalizing the 1-methylcyclopent-3-en-1-amine scaffold.
Protocol A: Sterically Demanding Amide Coupling
Challenge: The gem-dimethyl-like effect at C1 reduces the nucleophilic attack rate of the amine. Standard EDC/HOBt conditions often result in incomplete conversion or require extended reaction times, leading to side reactions (e.g., N-oxide formation if oxidation occurs).
Solution: Use HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) as the coupling agent. The 7-azabenzotriazole moiety accelerates the reaction via a pre-organized transition state, overcoming the steric barrier of the tertiary carbinamine.
Materials
-
Amine: 1-Methylcyclopent-3-en-1-amine HCl (1.0 equiv)[1]
-
Carboxylic Acid:
(1.1 equiv) -
Coupling Agent: HATU (1.2 equiv)[1]
-
Base:
-Diisopropylethylamine (DIPEA) (3.5 equiv) — Crucial excess to neutralize HCl salt and activate HATU. -
Solvent: Anhydrous DMF (0.2 M concentration)
Step-by-Step Procedure
-
Activation: In a dry vial, dissolve the Carboxylic Acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF.
-
Base Addition: Add DIPEA (1.5 equiv) and stir at Room Temperature (RT) for 5 minutes. The solution should turn slightly yellow/orange (formation of the activated ester).
-
Amine Addition: In a separate vial, dissolve 1-Methylcyclopent-3-en-1-amine HCl (1.0 equiv) in minimum DMF with the remaining DIPEA (2.0 equiv). Add this solution dropwise to the activated acid mixture.
-
Note: Pre-mixing the amine salt with base ensures the free base is available immediately upon addition.
-
-
Reaction: Stir at RT for 4–16 hours. Monitor by LCMS.
-
Checkpoint: If conversion <50% after 4 hours, heat to 40°C. The alkene is stable at this temperature.
-
-
Workup: Dilute with EtOAc, wash with saturated
(2x), water (1x), and brine (1x). Dry over . -
Purification: Flash chromatography (typically Hexane/EtOAc).
Data Summary: Coupling Efficiency
| Coupling Reagent | Time (h) | Temp (°C) | Conversion (%) | Notes |
| EDC / HOBt | 24 | 25 | 65% | Sluggish; incomplete. |
| HATU / DIPEA | 4 | 25 | >95% | Recommended. |
| Acid Chloride / TEA | 1 | 0 -> 25 | >98% | Excellent, but requires stable acid chloride. |
Protocol B: Iodocyclization to Bridged Bicycles
Challenge: Accessing 3D diversity from the flat cyclopentene ring. Solution: Exploiting the homoallylic position of the double bond. By converting the amine to a urea or amide first, the nitrogen becomes a nucleophile capable of attacking the iodonium intermediate formed at the alkene. This triggers a 5-exo-trig cyclization to form a 2-azabicyclo[2.2.1]heptane core.
Mechanism:
- activates the C3-C4 double bond (from the exo face, sterically favored).
-
The carbonyl oxygen or nitrogen (depending on protection) attacks C3 or C4.
-
For Urea/Amide derivatives, this typically yields the bridged lactam or cyclic urea.
Materials
-
Substrate:
-Boc or -Acyl derivative of 1-methylcyclopent-3-en-1-amine (1.0 equiv) -
Electrophile: Iodine (
) (2.0 equiv)[1] -
Base:
(3.0 equiv)[1] -
Solvent:
/ (2:1 biphasic mixture) or THF.
Step-by-Step Procedure
-
Preparation: Dissolve the
-protected amine (1.0 equiv) in (0.1 M). -
Buffer: Add saturated aqueous
(equal volume to DCM). Vigorously stir. -
Cyclization: Add solid
(2.0 equiv) in one portion at 0°C. -
Reaction: Allow to warm to RT and stir for 12 hours in the dark (foil-wrapped).
-
Quench: Add saturated aqueous
(sodium thiosulfate) until the purple iodine color disappears. -
Extraction: Extract with DCM (3x). The product is usually the iodinated bicyclic system.
Structural Insight: The product is a 6-iodo-2-azabicyclo[2.2.1]heptane derivative. The iodine handle allows for further functionalization (e.g., Suzuki coupling or elimination to the alkene).
Figure 2: Mechanistic pathway for the iodocyclization of the homoallylic amine derivative.
Protocol C: Reductive Amination
Challenge: Condensation of a hindered amine with ketones/aldehydes. Solution: Use Sodium Triacetoxyborohydride (STAB). It is mild and allows the imine to form before reduction, which is critical for sterically hindered amines where imine formation is the rate-limiting step.
Procedure
-
Imine Formation: Mix Amine HCl (1.0 equiv), Aldehyde (1.2 equiv), and TEA (1.0 equiv) in DCE (Dichloroethane) or DCM. Add
(anhydrous) to scavenge water and drive equilibrium. Stir 2 hours. -
Reduction: Add
(1.5 equiv). Stir 12–16 hours at RT. -
Workup: Quench with saturated
. Extract with DCM.[2]
References
-
Synthesis of Cyclopentenyl Amines
- Title: "Stereoselective synthesis of multifunctionalized cyclopent-3-ene-1-carboxamides and 2-oxabicyclo[2.2.
- Source: New Journal of Chemistry (RSC), 2021.
-
URL:[Link] (Representative methodology for cyclopentene functionalization).
-
Reactivity of Tertiary Carbinamines
- Title: "Electrophiles and Steric Hindrance
- Source: Chemistry LibreTexts.
-
URL:[Link]
-
Iodocyclization Methodology
-
Amide Coupling Best Practices
Sources
Validation & Comparative
Advanced Purity Analysis of Cyclopentenyl Amines: A Comparative Guide to Mixed-Mode HPLC vs. Traditional Methods
Executive Summary: The purity analysis of cyclopentenyl amines—critical intermediates in the synthesis of antiviral neuraminidase inhibitors (e.g., Peramivir analogs) and nucleoside mimetics—presents a dual chromatographic challenge: structural basicity and poor UV absorptivity . Traditional C18 methods often fail to resolve these compounds without significant peak tailing or labor-intensive derivatization. This guide evaluates the performance of Surface-Charged Hybrid (SCH) Mixed-Mode Technology against standard C18 and HILIC alternatives, demonstrating why SCH offers the most robust pathway for high-throughput purity assessment.
The Analytical Challenge
Cyclopentenyl amines possess a secondary or primary amine group attached to a five-membered unsaturated ring. This structure dictates two physicochemical hurdles:
-
pKa & Silanol Interactions: With a typical pKa between 9.0 and 10.5, these amines are fully protonated at standard acidic HPLC pH (2–4). On traditional silica-based C18 columns, these cations undergo secondary ion-exchange interactions with residual surface silanols (
), resulting in severe peak tailing ( ) and retention time instability. -
Lack of Chromophores: The isolated double bond in the cyclopentenyl ring provides only weak UV absorbance (typically
nm), where mobile phase noise is high.
The "Product" Solution: Surface-Charged Hybrid (SCH) Technology
The SCH column technology integrates a low-level positive surface charge into the hybrid silica particle. This charge repels the protonated amine analyte from the surface silanols while maintaining standard hydrophobic retention, effectively eliminating the "tailing" mechanism at its source.
Method Performance Comparison
We compared three distinct methodologies for the purity analysis of a model cyclopentenyl amine intermediate:
-
Method A (The Product): SCH-C18 Column (Charged Surface Hybrid) with Charged Aerosol Detection (CAD).
-
Method B (Traditional): Standard C18 with Ion-Pairing Reagents (TFA) and Low-UV detection.
-
Method C (Alternative): HILIC (Hydrophilic Interaction LC) with MS Detection.
Experimental Data Summary
| Metric | Method A: SCH-C18 + CAD | Method B: Std C18 + TFA + UV | Method C: HILIC + MS |
| Tailing Factor ( | 1.08 (Excellent) | 1.85 (Poor) | 1.25 (Acceptable) |
| Resolution ( | 3.4 (vs. nearest isomer) | 1.8 (Baseline drift issues) | 2.1 |
| LOD (Limit of Detection) | 10 ng/mL | 500 ng/mL (205 nm) | 5 ng/mL |
| Equilibration Time | 5 mins | 20 mins (Ion-Pair hysteresis) | 45 mins |
| Mobile Phase Compatibility | MS/CAD Compatible (Formic Acid) | Incompatible (TFA suppresses MS) | MS Compatible |
Analysis: Method A provides the optimal balance of peak symmetry and sensitivity. While HILIC (Method C) offers good sensitivity, it suffers from long equilibration times unsuitable for high-throughput process control. Method B relies on TFA to mask silanols, which suppresses signal in advanced detectors (MS/CAD) and fails to fully correct peak asymmetry.
Detailed Experimental Protocol (Method A)
This protocol utilizes the SCH technology to achieve self-validating peak shapes without complex mobile phases.
Reagents:
-
Acetonitrile (LC-MS Grade)
-
Ammonium Formate (10 mM, pH 3.0)
-
Reference Standard: Cyclopentenyl amine HCl (purity >99%)
Workflow:
-
Sample Preparation: Dissolve 10 mg of sample in 10 mL of 50:50 Water:Acetonitrile. Vortex for 30s. Filter through a 0.2 µm PTFE filter (Nylon filters may bind amines).
-
Column Selection: Surface-Charged Hybrid C18 (e.g., 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase:
-
Gradient Program:
-
0-2 min: 5% B (Isocratic hold for polar impurities)
-
2-12 min: 5%
60% B (Linear Gradient) -
12-15 min: 95% B (Wash)
-
-
Detection: Charged Aerosol Detector (CAD).
-
Note: If CAD is unavailable, UV at 205 nm can be used, but LOD will increase by ~50x.
-
Visualizing the Mechanism
The following diagram illustrates why the SCH technology (Method A) succeeds where traditional silica (Method B) fails. The "Electrostatic Shield" is the critical differentiator.
Caption: Figure 1: Mechanism of Action. Traditional silica attracts cationic amines causing drag (tailing), whereas the SCH surface repels them, forcing the analyte to interact only with the C18 ligands for pure separation.
Strategic Decision Workflow
Use this logic tree to determine when to switch from Method A to alternative methods based on your specific impurity profile.
Caption: Figure 2: Method Selection Logic. A streamlined decision matrix for selecting the optimal detection and separation mode based on analyte structure and isomeric complexity.
References
-
Element Lab Solutions. Peak Tailing in HPLC: Causes and Solutions. Retrieved from [Link]
-
Phenomenex. How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
-
National Institutes of Health (NIH). Comparison of UV and charged aerosol detection approach in pharmaceutical analysis. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to the Chromatographic Separation of Amino-Cyclopentene Regioisomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and complex organic synthesis, the precise separation of regioisomers is a critical and often challenging task. Amino-cyclopentene derivatives, a common structural motif in medicinal chemistry, frequently arise as mixtures of regioisomers from synthetic routes. The subtle differences in the position of the amino group on the cyclopentene ring can lead to significant variations in pharmacological activity, toxicity, and metabolic stability. Consequently, the ability to isolate and purify these isomers is paramount for accurate biological evaluation and the development of safe and effective therapeutics.
This guide provides an in-depth technical comparison of the two primary chromatographic techniques employed for the separation of amino-cyclopentene regioisomers: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). We will delve into the fundamental principles governing these separations, present comparative experimental data, and provide detailed protocols to empower researchers to make informed decisions for their specific separation challenges.
The Challenge of Separating Amino-Cyclopentene Regioisomers
The chromatographic separation of amino-cyclopentene regioisomers is predicated on exploiting the subtle differences in their physicochemical properties that arise from the varied placement of the amino substituent. These differences can manifest in polarity, steric hindrance, and the potential for interactions with a chiral stationary phase. The primary challenge lies in identifying a chromatographic system with sufficient selectivity to resolve these closely related structures.
High-Performance Liquid Chromatography (HPLC): The Established Workhorse
HPLC has long been the cornerstone of purification in pharmaceutical chemistry.[1] Its versatility in terms of stationary and mobile phases makes it a powerful tool for isomer separations.
Principles of HPLC Separation of Regioisomers
The separation of amino-cyclopentene regioisomers by HPLC is primarily governed by the polarity differences between the isomers. The position of the amino group influences the molecule's overall dipole moment and its ability to interact with the stationary phase. Both normal-phase and reversed-phase chromatography can be effectively employed.
-
Normal-Phase (NP-HPLC): In NP-HPLC, a polar stationary phase (e.g., silica) is used with a non-polar mobile phase. The more polar regioisomer will interact more strongly with the stationary phase, resulting in a longer retention time.
-
Reversed-Phase (RP-HPLC): Conversely, in RP-HPLC, a non-polar stationary phase (e.g., C18) is paired with a polar mobile phase. In this mode, the less polar regioisomer will have a greater affinity for the stationary phase and thus elute later.
For chiral amino-cyclopentene derivatives, the separation of enantiomers requires the use of a chiral stationary phase (CSP).[2][3] These phases create a chiral environment where the enantiomers form transient diastereomeric complexes with differing stabilities, leading to their separation.[2]
Supercritical Fluid Chromatography (SFC): The Green and Efficient Alternative
SFC has emerged as a powerful alternative to HPLC, particularly for chiral separations and the purification of polar compounds.[4][5] It utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase.[5]
Advantages of SFC for Amino-Cyclopentene Regioisomer Separation
SFC offers several key advantages over HPLC for this application:
-
Increased Speed and Efficiency: Supercritical fluids have lower viscosities and higher diffusion coefficients compared to liquids, allowing for faster flow rates and shorter analysis times without sacrificing resolution.[3][5]
-
Reduced Solvent Consumption: The use of supercritical CO2 as the main mobile phase significantly reduces the consumption of organic solvents, making SFC a more environmentally friendly and cost-effective technique.[4][5]
-
Orthogonal Selectivity: The separation mechanisms in SFC can differ from those in HPLC, providing a complementary or "orthogonal" approach that may successfully resolve isomers that are difficult to separate by liquid chromatography.[6]
-
Enhanced Performance for Polar and Chiral Compounds: SFC is particularly well-suited for the separation of polar molecules like amines and is a dominant technique for chiral separations in the pharmaceutical industry.[2][4]
Comparative Analysis: HPLC vs. SFC for Amino-Cyclopentene Isomer Separation
To illustrate the practical differences and advantages of each technique, we will consider a representative separation of cyclic amino acid regioisomers. While specific application notes for amino-cyclopentene regioisomers are proprietary and often unpublished, the principles can be effectively demonstrated with closely related structures.
Case Study: Separation of cis- and trans-2-aminocyclopentane-1-carboxylic Acid Isomers (HPLC)
A foundational study by Péter and Fülöp demonstrated the successful separation of the four stereoisomers of 2-aminocyclopentane-1-carboxylic acid using a chiral ligand-exchange chromatographic method. This provides a strong basis for an effective HPLC approach.
| Parameter | HPLC Method |
| Column | Chiral-AGP |
| Mobile Phase | 0.01 M Phosphate buffer (pH 6.0) - Acetonitrile (95:5, v/v) |
| Flow Rate | 0.9 mL/min |
| Detection | UV at 230 nm |
| Observation | Baseline separation of all four stereoisomers was achieved. |
Conceptual SFC Method for Amino-Cyclopentene Regioisomer Separation
While a direct comparative study on the same amino-cyclopentene regioisomers is not publicly available, a robust SFC method can be conceptualized based on established principles for separating polar and chiral amines. Polysaccharide-based chiral stationary phases are often the first choice for screening in SFC.
| Parameter | Conceptual SFC Method |
| Column | Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate)) |
| Mobile Phase | CO2 / Methanol with 0.1% diethylamine (gradient elution) |
| Flow Rate | 3.0 mL/min |
| Backpressure | 150 bar |
| Temperature | 40 °C |
| Detection | UV-Vis or MS |
| Expected Outcome | Rapid and efficient separation of regioisomers and enantiomers, often with sharper peaks and shorter run times compared to HPLC. |
Experimental Protocols
HPLC Protocol for the Separation of Amino-Cyclopentene Regioisomers
This protocol is adapted from established methods for separating cyclic amino acid isomers and serves as a robust starting point for method development.
1. Materials and Reagents:
-
HPLC-grade acetonitrile
-
Monobasic and dibasic sodium phosphate for buffer preparation
-
High-purity water
-
Amino-cyclopentene regioisomer sample
-
Chiral stationary phase column (e.g., Chiral-AGP or a polysaccharide-based CSP like Chiralpak AD-H)
2. Instrumentation:
-
A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.
3. Chromatographic Conditions:
-
Column: Chiral-AGP, 100 x 4.0 mm, 5 µm
-
Mobile Phase A: 0.01 M Phosphate buffer, pH 6.0
-
Mobile Phase B: Acetonitrile
-
Gradient: Isocratic elution with 95% A and 5% B
-
Flow Rate: 0.9 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 230 nm
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Dissolve the amino-cyclopentene regioisomer mixture in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
Integrate the peaks corresponding to the different regioisomers.
-
Determine the resolution between critical pairs to assess the separation efficiency.
SFC Protocol for the Separation of Amino-Cyclopentene Regioisomers
This protocol is a general guideline for developing an SFC method for the separation of amino-cyclopentene regioisomers, leveraging the strengths of this technique for such compounds.
1. Materials and Reagents:
-
SFC-grade carbon dioxide
-
SFC-grade methanol (or other alcohol modifier)
-
Diethylamine (or other basic additive)
-
Amino-cyclopentene regioisomer sample
-
Chiral stationary phase column (e.g., Chiralpak IC, IG, or a similar polysaccharide-based CSP)
2. Instrumentation:
-
An SFC system equipped with a CO2 pump, a modifier pump, an autosampler, a column oven, a back-pressure regulator, and a UV-Vis or Mass Spectrometry (MS) detector.
3. Chromatographic Conditions:
-
Column: Chiralpak IC, 250 x 4.6 mm, 5 µm
-
Mobile Phase A: Supercritical CO2
-
Mobile Phase B: Methanol with 0.1% diethylamine
-
Gradient: Start with a low percentage of B (e.g., 5%) and increase to a higher percentage (e.g., 40%) over 5-10 minutes.
-
Flow Rate: 3.0 mL/min
-
Back-Pressure: 150 bar
-
Column Temperature: 40 °C
-
Detection: UV at 220 nm or MS with electrospray ionization (ESI) in positive mode.
-
Injection Volume: 5 µL
4. Sample Preparation:
-
Dissolve the amino-cyclopentene regioisomer mixture in methanol or a suitable alcohol to a concentration of approximately 1 mg/mL.
-
Ensure complete dissolution before injection.
5. Data Analysis:
-
Analyze the resulting chromatogram to determine the retention times and resolution of the regioisomers.
-
Optimize the gradient, modifier, and additive as needed to improve the separation.
Visualization of Separation Principles
Caption: Comparative workflows for HPLC and SFC separation of amino-cyclopentene regioisomers.
Conclusion and Recommendations
Both HPLC and SFC are highly capable techniques for the separation of amino-cyclopentene regioisomers. The choice between them often depends on the specific requirements of the project.
-
HPLC remains a robust and widely accessible technique, particularly for achiral separations. Chiral ligand-exchange chromatography and polysaccharide-based CSPs offer excellent solutions for chiral separations.
-
SFC presents a compelling alternative, especially for chiral separations, offering significant advantages in terms of speed, efficiency, and environmental impact.[4][5] For high-throughput screening and preparative applications, SFC is often the superior choice.
As a senior application scientist, my recommendation is to consider a tiered approach. For initial analytical method development, the versatility of HPLC makes it a good starting point. However, for laboratories with access to SFC instrumentation, it should be the primary technique for chiral separations of amino-cyclopentene regioisomers due to its inherent advantages. For preparative scale purification, the benefits of SFC in terms of reduced solvent usage and faster cycle times are even more pronounced.
By understanding the principles and leveraging the detailed protocols provided in this guide, researchers can confidently tackle the challenge of separating amino-cyclopentene regioisomers, accelerating their research and drug development programs.
References
- Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe. (2025). TMP Universal Journal of Advances in Pharmaceutical Sciences, 1(1).
- Subramanian, G. (Ed.). (2007). Chiral Separation Techniques: A Practical Approach. John Wiley & Sons.
- Teledyne ISCO. (2024, December 6). HPLC or SFC? Which One Should I Choose? [Video]. YouTube.
-
Columnex LLC. (n.d.). Chiral HPLC and SFC Columns. Retrieved from [Link]
- Shimadzu. (2016). Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16.
- Berger, T. A. (2010). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules.
- Kupnik, K., et al. (2022). Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. Critical Reviews in Analytical Chemistry, 52(1), 1-17.
- Roskam, G., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe, 35(3), 83-92.
- Kupnik, K., et al. (2022).
- Selvita. (2024, September 19).
- Sigma-Aldrich. (n.d.).
- Tripp, J. A., et al. (2019). Preparative HPLC Separation of Underivatized Amino Acids for Isotopic Analysis. In Methods in Molecular Biology (Vol. 2013, pp. 65-79). Humana Press.
- De Klerck, K., et al. (2012). A systematic evaluation of the influential parameters on chiral separations in supercritical fluid chromatography on polysaccharide-based stationary phases.
- Roskam, G., et al. (2022).
- Welch, C. J., et al. (2016). A Perspective on the Application of Preparative Supercritical Fluid Chromatography Using Achiral Stationary Phases in Pharmaceutical Drug Discovery and Development. LCGC North America, 34(4), 262-273.
- Aturki, Z., et al. (2023). Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study. RSC Advances, 13(5), 3247-3257.
- Phenomenex. (n.d.).
Sources
- 1. Applications of Chiral Supercritical Fluid Chromatography | PPTX [slideshare.net]
- 2. m.youtube.com [m.youtube.com]
- 3. ujps.twistingmemoirs.com [ujps.twistingmemoirs.com]
- 4. selvita.com [selvita.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
Safety Operating Guide
Personal protective equipment for handling 1-Methylcyclopent-3-en-1-amine
Comprehensive Safety and Handling Guide: 1-Methylcyclopent-3-en-1-amine
This guide provides essential safety protocols and operational directives for the handling and disposal of 1-Methylcyclopent-3-en-1-amine in a laboratory setting. As a cyclic amine, this compound requires careful management to mitigate risks to personnel and the environment. The following procedures are grounded in established safety principles for handling volatile and potentially hazardous organic compounds.
Hazard Identification and Risk Assessment
-
Flammability: Likely to be a flammable liquid and vapor. Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[1][2] Keep away from heat, sparks, open flames, and hot surfaces.[1][3][4][5] Use explosion-proof electrical equipment and non-sparking tools.[1][4][5]
-
Skin and Eye Irritation/Corrosion: Causes skin irritation and potentially serious eye irritation.[3][4] Direct contact should be avoided.
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of vapors.[4][5] High vapor concentrations could lead to symptoms like headache, dizziness, and nausea.[4]
-
Aspiration Hazard: May be fatal if swallowed and enters the airways.[3][5] Do NOT induce vomiting if ingested.[3][4][5]
-
Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[5]
The amine functional group imparts a basic character, suggesting potential corrosivity and reactivity with acids and oxidizing agents.[1]
Table 1: Hazard Profile of Structurally Related Compounds
| Compound | Key Hazards |
| Methylcyclopentane | Highly flammable liquid and vapor, may be fatal if swallowed and enters airways, causes skin irritation, may cause drowsiness or dizziness.[3][4] |
| 3-Methylcyclopentanone | Flammable liquid and vapor.[1] |
| 3-Methylcyclopentene | Highly flammable liquid and vapor, may be fatal if swallowed and enters airways, harmful in contact with skin, harmful if inhaled, may cause respiratory irritation.[5] |
| cyclopent-3-en-1-amine | Harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation.[6] |
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is critical. The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.
-
Hand Protection: Chemical-resistant gloves are mandatory. Neoprene or nitrile gloves are recommended for handling amines.[7][8] Always inspect gloves for signs of degradation or puncture before use and wash hands thoroughly after handling.[5]
-
Eye and Face Protection: Chemical splash goggles are the minimum requirement.[8] When there is a significant risk of splashing, a full-face shield should be worn in addition to goggles.[4][8]
-
Body Protection: A flame-resistant lab coat is essential. For tasks with a higher risk of splashing or exposure, a chemical-resistant apron or suit should be utilized.[9]
-
Respiratory Protection: All work with 1-Methylcyclopent-3-en-1-amine should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5] If vapors are present or if working outside of a fume hood is unavoidable, a full-face air-purifying respirator with an appropriate organic vapor cartridge is necessary.[8][10][11]
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is paramount for preventing accidents.
3.1. Engineering Controls and Ventilation:
-
Primary Containment: Always handle this compound within a properly functioning chemical fume hood.
-
Ventilation: Ensure adequate ventilation in storage areas to prevent the accumulation of flammable vapors.[1][4]
3.2. Storage Requirements:
-
Container Integrity: Store in a tightly sealed, properly labeled container.[1][3][5]
-
Location: Store in a cool, dry, well-ventilated area designated for flammable liquids.[1][4][5]
-
Incompatibilities: Segregate from strong oxidizing agents, acids, and other incompatible materials to prevent hazardous reactions.[1][12] Do not store chemicals in alphabetical order, as this can bring incompatible materials into proximity.[13]
3.3. Operational Procedures:
-
Grounding: Ground and bond containers and receiving equipment to prevent static discharge, which can be an ignition source.[4]
-
Inert Atmosphere: For transfers of significant quantities, consider the use of an inert atmosphere (e.g., nitrogen or argon) to displace flammable vapors.
-
Spill Preparedness: Have a spill kit readily available that includes absorbent materials suitable for organic solvents and amines.[12]
Emergency Procedures: Spill and Exposure Response
A clear and practiced emergency plan is crucial.
4.1. Spill Response Protocol:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.
-
Control Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.[4]
-
Ventilate: Increase ventilation to the area, if safe to do so.
-
Don Appropriate PPE: At a minimum, this includes a respirator, chemical-resistant gloves, goggles, and a lab coat. For larger spills, a chemical-resistant suit may be necessary.[8]
-
Contain and Absorb: Contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.[4] Do not use combustible materials like paper towels.
-
Collect and Dispose: Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[4][5]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
Workflow for Chemical Spill Response
Caption: A stepwise workflow for responding to a chemical spill.
Disposal Plan: Cradle to Grave Responsibility
Proper disposal of 1-Methylcyclopent-3-en-1-amine and associated waste is a regulatory requirement and an ethical responsibility.
-
Waste Segregation: Keep amine waste separate from other chemical waste streams to prevent dangerous reactions.[12]
-
Containerization: Collect waste in a designated, compatible, and clearly labeled hazardous waste container.[12][14] The container should be kept tightly sealed when not in use.[12][14]
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name of the contents.
-
Disposal: Dispose of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[4][5][12] Chemical waste generators must consult local, regional, and national regulations for proper classification and disposal.[4]
References
- Chemos GmbH & Co. KG.
-
Occupational Safety and Health Administration (OSHA). eTools: Ammonia Refrigeration - General Safety. [Link]
-
Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. (2025). [Link]
- BASF. (2026).
- Safety D
-
Duke University Chemistry. Safety Manual. [Link]
-
Collect and Recycle. Amine Disposal For Businesses. [Link]
-
U.S. Environmental Protection Agency (EPA). (2025). Personal Protective Equipment. [Link]
- Step-by-Step Guide to Better Labor
-
American Chemical Society (ACS) Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]
-
Chemical Hazards Emergency Medical Management (CHEMM). Personal Protective Equipment (PPE). [Link]
-
University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines. [Link]
Sources
- 1. fishersci.com [fishersci.com]
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- 3. chemos.de [chemos.de]
- 4. fishersci.com [fishersci.com]
- 5. aksci.com [aksci.com]
- 6. cyclopent-3-en-1-amine 97% | CAS: 27721-59-1 | AChemBlock [achemblock.com]
- 7. eTools : Ammonia Refrigeration - General Safety | Occupational Safety and Health Administration [osha.gov]
- 8. velsafe.com [velsafe.com]
- 9. download.basf.com [download.basf.com]
- 10. epa.gov [epa.gov]
- 11. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 12. collectandrecycle.com [collectandrecycle.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
